molecular formula C19H23NO5 B284709 N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenoxy)butanamide

N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B284709
M. Wt: 345.4 g/mol
InChI Key: FYZWBOXGAODIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenoxy)butanamide, also known as "25B-NBOMe," is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist for the 5-HT2A receptor and has been found to induce hallucinogenic effects in humans.

Mechanism of Action

25B-NBOMe binds to the 5-HT2A receptor with high affinity, leading to the activation of various intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, particularly of serotonin, dopamine, and glutamate. The exact mechanism of action of 25B-NBOMe is still not fully understood, but it is believed to involve the activation of the phospholipase C pathway and the subsequent release of intracellular calcium.
Biochemical and Physiological Effects:
The administration of 25B-NBOMe has been found to induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. Additionally, 25B-NBOMe has been found to induce alterations in perception, cognition, and mood, leading to the manifestation of hallucinations, altered thinking, and emotional instability.

Advantages and Limitations for Lab Experiments

The use of 25B-NBOMe in lab experiments offers several advantages, including its potent hallucinogenic effects, its high affinity for the 5-HT2A receptor, and its ability to induce changes in various physiological processes. However, there are also several limitations to its use, including the potential for adverse side effects, the lack of knowledge regarding long-term effects, and the ethical considerations surrounding its use in human subjects.

Future Directions

There are several future directions for research on 25B-NBOMe. One area of interest is the elucidation of its exact mechanism of action and the identification of its downstream signaling pathways. Additionally, further research is needed to investigate the potential therapeutic applications of 25B-NBOMe, particularly in the treatment of various psychiatric disorders. Finally, research is needed to investigate the long-term effects of 25B-NBOMe, particularly with regards to its potential for neurotoxicity and addiction.
Conclusion:
In conclusion, 25B-NBOMe is a synthetic psychedelic drug that has been found to induce potent hallucinogenic effects through its high affinity for the 5-HT2A receptor. Its use in scientific research has provided valuable insights into the neural mechanisms underlying perception, cognition, and behavior. However, further research is needed to fully understand the mechanisms of action of this drug and to investigate its potential therapeutic applications and long-term effects.

Synthesis Methods

25B-NBOMe can be synthesized through several methods, including the condensation of 2,5-dimethoxyphenethylamine with 4-(4-methoxyphenoxy)butanoyl chloride, followed by purification and crystallization. Another method involves the reaction of 4-(4-methoxyphenoxy)butanoyl chloride with 2,5-dimethoxyaniline in the presence of a base, followed by purification and crystallization.

Scientific Research Applications

25B-NBOMe has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to induce potent hallucinogenic effects, making it a valuable tool for studying the neural mechanisms underlying perception, cognition, and behavior. Additionally, 25B-NBOMe has been used to investigate the role of the 5-HT2A receptor in various physiological processes, such as pain perception, inflammation, and cardiovascular function.

Properties

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenoxy)butanamide

InChI

InChI=1S/C19H23NO5/c1-22-14-6-8-15(9-7-14)25-12-4-5-19(21)20-17-13-16(23-2)10-11-18(17)24-3/h6-11,13H,4-5,12H2,1-3H3,(H,20,21)

InChI Key

FYZWBOXGAODIJI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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